Coordination Chemistry of Bismuth Cations with Organic Ligands: A Technical Guide for Researchers and Drug Development Professionals
Coordination Chemistry of Bismuth Cations with Organic Ligands: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The coordination chemistry of bismuth(III) cations with organic ligands has garnered significant interest in recent years, driven by the unique properties of bismuth and the diverse applications of its complexes, particularly in medicine. Bismuth is considered a "green" element due to its low toxicity, making it an attractive metal for the development of new therapeutic agents.[1] Bismuth compounds have a long history of use in treating gastrointestinal disorders and infections, most notably Helicobacter pylori.[2][3] Modern research has expanded their potential applications to include anticancer, antimicrobial, and anti-leishmanial agents.[1][4] This guide provides an in-depth overview of the synthesis, structure, and biological activity of bismuth-organic ligand complexes, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
I. Synthesis and Characterization of Bismuth-Organic Ligand Complexes
The synthesis of bismuth(III) complexes with organic ligands typically involves the reaction of a bismuth(III) salt, such as Bi(NO₃)₃·5H₂O, BiCl₃, or BiBr₃, with the desired organic ligand in a suitable solvent.[5][6] The choice of solvent, reaction temperature, and stoichiometry can influence the final structure and coordination number of the complex.[6][7] Common classes of organic ligands that form stable complexes with bismuth(III) include those containing N, O, and S donor atoms, such as Schiff bases, thiosemicarbazones, and dithiocarbamates.[4][8][9]
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of bismuth complexes.
Characterization of these complexes is crucial to determine their structure and purity. Standard techniques include:
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X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligand and to confirm its coordination to the bismuth center, often inferred from shifts in the proton and carbon signals upon complexation.
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Infrared (IR) Spectroscopy: Useful for identifying the coordination of functional groups (e.g., C=N, C=S) to the bismuth ion, as evidenced by shifts in their vibrational frequencies.
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Mass Spectrometry (MS): Confirms the molecular weight of the complex.
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Elemental Analysis: Determines the elemental composition of the synthesized compound.
Experimental Protocols
Example Protocol 1: Synthesis of a Bismuth(III) Dithiocarbamate Complex [10][11]
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Ligand Preparation: Dissolve the appropriate secondary amine and carbon disulfide in a 1:1 molar ratio in cold ethanol (0 °C) with stirring for 1 hour.
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Complexation: In a separate flask, dissolve bismuth(III) iodide (BiI₃) in ethanol. Slowly add the ethanolic solution of the dithiocarbamate ligand to the BiI₃ solution in a 2:1 ligand-to-metal molar ratio.
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Isolation: Stir the resulting mixture for an additional 2-3 hours. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
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Characterization: The solid product is then characterized by elemental analysis, IR, ¹H NMR, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Example Protocol 2: Synthesis of a Bismuth(III) Schiff Base Complex [5][12]
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Ligand Synthesis: The Schiff base ligand is typically prepared via the condensation reaction of an appropriate aldehyde or ketone with a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid. The reaction mixture is usually refluxed for several hours. The ligand can be isolated upon cooling and filtration.
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Complex Formation: Dissolve the synthesized Schiff base ligand and bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a 1:1 molar ratio in methanol.
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Reaction and Crystallization: Heat the mixture to 45–60 °C and stir for several hours. Slow evaporation of the solvent at room temperature may yield crystals of the bismuth complex.
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Characterization: The crystals are collected and analyzed using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis to confirm the structure and composition.
II. Structural and Physicochemical Data
The coordination environment of the Bi(III) ion is highly flexible, with coordination numbers ranging from three to ten, often resulting in irregular coordination geometries.[13] This structural diversity is a key feature of bismuth coordination chemistry. The following tables summarize representative quantitative data for various bismuth-organic ligand complexes.
Table 1: Selected Bond Lengths in Bismuth(III) Complexes
| Complex | Ligand Type | Bi-Donor Bond | Bond Length (Å) | Reference |
| {[NH(CH₂CH₂)₂NCS₂]₂BiI}₂ | Dithiocarbamate | Bi-S | 2.68 - 2.85 | [11] |
| [Bi(S₂CNEt₂)₃]₂ | Dithiocarbamate | Bi-S | 2.62 - 3.12 | [14] |
| [Bi₉O₈(vanen)₃(NO₃)₂(CH₃OH)₂(H₂O)] | Schiff Base | Bi-O | 2.11 - 2.80 | [7] |
| [Bi₉O₈(vanen)₃(NO₃)₂(CH₃OH)₂(H₂O)] | Schiff Base | Bi-N | 2.45 - 2.55 | [7] |
| Heteroleptic Bi(III) 2-acetylthiophene thiosemicarbazone complexes | Thiosemicarbazone | Bi-S | 2.72 - 2.81 | [15] |
| Heteroleptic Bi(III) 2-acetylthiophene thiosemicarbazone complexes | Thiosemicarbazone | Bi-Cl | 2.53 - 2.63 | [15] |
Table 2: Stability Constants of Selected Bismuth(III) Complexes
| Ligand | Log β₁ | Log β₂ | Log β₃ | Conditions | Reference |
| Oxalate | 6.44 | 10.74 | 13.54 | 25 °C, 3.0 M NaClO₄ | [16] |
| Glycine | 4.60 | 8.36 | - | 25 °C, 3.0 M NaClO₄ | [16] |
| Pyrophosphate | 4.2 | - | - | pH 1, I = 1.0 M | [17] |
| 3-Hydroxy-1,2-benzoquinone | 5.185 | - | - | pH 4-6 | [18] |
| Tartrate | - | - | - | 25.0 °C, I = 0.1 M | [12] |
Note: Stability constants (β) are highly dependent on experimental conditions such as temperature, pH, and ionic strength. The data presented are for specific reported conditions.
III. Biological Applications and Mechanisms of Action
Bismuth complexes have shown significant promise in various therapeutic areas. Their biological activity is often attributed to the bismuth ion, but the organic ligand plays a crucial role in tuning the complex's stability, lipophilicity, and ultimately its bioavailability and cellular uptake.
A. Antibacterial Activity: Targeting Helicobacter pylori and Other Pathogens
Bismuth-containing therapies are well-established for the eradication of H. pylori.[2] The mechanism of action is multifactorial, involving the inhibition of various bacterial enzymes, disruption of the cell wall, and interference with essential metabolic pathways.[3][19] A key target is the disruption of bacterial iron homeostasis.
Mechanism of Action: Disruption of Iron Homeostasis
Bismuth(III) ions can interfere with the iron acquisition and regulation systems of bacteria. In H. pylori, Bi(III) has been shown to target the Ferric Uptake Regulator (Fur) protein.[10] Fur is a global regulator that controls the expression of genes involved in iron uptake and storage. By binding to Fur, Bi(III) can induce its oligomerization, leading to a loss of its DNA-binding capability.[10] This dysregulates iron metabolism, which is essential for bacterial survival.
Caption: Disruption of iron homeostasis in bacteria by bismuth complexes targeting the Fur protein.
B. Anticancer Activity
Numerous bismuth-organic ligand complexes have demonstrated significant in vitro and in vivo anticancer activity against a range of cancer cell lines.[1][20] The proposed mechanisms are often multifaceted and can include the induction of apoptosis (programmed cell death) through various signaling pathways.
Mechanism of Action: Induction of Apoptosis in Cancer Cells
One of the primary mechanisms of the anticancer action of bismuth complexes is the induction of apoptosis. This can be triggered by several interconnected events:
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Generation of Reactive Oxygen Species (ROS): Bismuth complexes can promote the generation of intracellular ROS, such as hydroxyl radicals and singlet oxygen.[1][9][11] Excessive ROS levels lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, which in turn can trigger apoptosis.
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Mitochondrial Pathway (Intrinsic Pathway): Oxidative stress can lead to the perturbation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[21]
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Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates a cascade of proteases known as caspases (e.g., caspase-9 and caspase-3).[6][20][21] These activated caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
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Inhibition of Topoisomerase II: Some studies suggest that bismuth compounds may also act as topoisomerase II inhibitors.[22][23] These enzymes are crucial for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Caption: Apoptosis induction in cancer cells by bismuth complexes.
Table 3: In Vitro Cytotoxicity of Selected Bismuth(III) Complexes
| Complex/Compound | Ligand Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bismuth diethyldithiocarbamate | Dithiocarbamate | MCF-7 (Breast) | 1.26 ± 0.02 | [6] |
| [Bi(L)(NO₃)₂]NO₃ (L = Schiff base) | Schiff Base | A549 (Lung) | < 3.5 | [24] |
| [Bi(L)(NO₃)₂]NO₃ (L = Schiff base) | Schiff Base | H460 (Lung) | < 3.5 | [24] |
| Bi(III) 2-acetylthiophene thiosemicarbazone complexes | Thiosemicarbazone | HeLa (Cervical) | 4.5 ± 0.4 - 24.3 ± 1.7 | [15] |
IV. Conclusion and Future Perspectives
The coordination chemistry of bismuth cations with organic ligands presents a rich and expanding field of research with significant potential for the development of novel therapeutic agents. The low toxicity of bismuth, combined with the tunability of its coordination complexes through ligand design, offers a powerful platform for creating targeted and effective drugs. Future research will likely focus on the rational design of new bismuth complexes with enhanced bioavailability and selectivity for their biological targets. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and for the development of the next generation of bismuth-based medicines. The continued exploration of their potential in combination therapies, both with other drugs and with modalities like radiotherapy, also represents a promising avenue for future investigation.
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